

Application Note and Protocol: Extraction of Stearoylcarnitine from Tissue Samples

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Compound of Interest

Compound Name: Stearoylcarnitine

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Introduction

Stearoylcarnitine (C18:0) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is formed when stearic acid is esterified to L-carnitine, facilitating the transport of this long-chain fatty acid across the inner mitochondrial membrane for subsequent β -oxidation and ATP production.[1] The accurate quantification of **stearoylcarnitine** in tissue samples is vital for understanding fatty acid metabolism, mitochondrial function, and the pathophysiology of various metabolic diseases, including inherited metabolic disorders, cardiovascular diseases, and insulin resistance.[2][3] This document provides detailed protocols for the extraction of **stearoylcarnitine** from tissue samples, tailored for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Data Presentation: Comparison of Extraction Protocol Parameters

The following table summarizes key quantitative parameters from various published protocols for the extraction of acylcarnitines, including long-chain species like **stearoylcarnitine**, from tissue samples. This allows for a comparative overview of different methodologies.

Parameter	Method 1 (Methanol Precipitation)	Method 2 (LLE with MTBE)	Method 3 (SPE - Cation Exchange)
Tissue Amount	~5 mg[4]	20-30 mg[5]	Not specified for tissue, adapted from plasma
Homogenization	Bead-beating (e.g., FastPrep)[4]	Homogenizer in ice- cold methanol[5]	Not specified for tissue
Extraction Solvent	80/20 Methanol/Water[4]	Methanol and Methyl- tert-butyl ether (MTBE)[5]	Methanol for protein precipitation[5]
Internal Standard	Isotopically labeled acylcarnitine standard[4]	d3- Arachidonoylcarnitine in methanol[5]	Deuterated standards[6]
Recovery	Up to 99% (in a specific automated system)[2]	High recovery expected for long- chain acylcarnitines	98-105% (for various acylcarnitines in plasma)[6]
Precision (CV%)	<15% for high- abundant metabolites[2]	Good inter- and intra- day precision expected[7]	<18% day-to-day variation[6]

Experimental Protocols

This section details two robust methods for the extraction of **stearoylcarnitine** from tissue samples: a widely used methanol precipitation method and a liquid-liquid extraction (LLE) method for comprehensive lipid extraction.

Protocol 1: Methanol Precipitation for Acylcarnitine Extraction

This protocol is a common and effective method for the extraction of a broad range of acylcarnitines, including **stearoylcarnitine**, from small amounts of tissue.[4]

Materials and Reagents:

- Frozen tissue samples (-80°C)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- 80/20 Methanol/Water (ice-cold)
- Isotopically labeled internal standard (e.g., d3-**stearoylcarnitine**)
- Microcentrifuge tubes (1.5 mL)
- Bead-beating homogenizer (e.g., FastPrep)
- Centrifuge (capable of 20,000 x g at 4°C)
- Nitrogen evaporator or vacuum concentrator
- Reconstitution solvent (e.g., 80:20 acetonitrile/water with 0.1% formic acid)[2]

Procedure:

- **Sample Preparation:** Weigh approximately 5 mg of frozen tissue and place it in a pre-chilled 1.5 mL microcentrifuge tube. It is critical to keep the tissue frozen to prevent metabolic changes.[4]
- **Internal Standard Spiking:** Add a known amount of the isotopically labeled internal standard to each sample.
- **Extraction:** Add 1 mL of ice-cold 80/20 methanol/water to the tube.[4]
- **Homogenization:** Homogenize the tissue using a bead-beating homogenizer for 60 seconds at 4.5 m/s. Ensure the sample remains cold during this process.[4]
- **Protein Precipitation:** Incubate the homogenate at 4°C for 30 minutes to facilitate protein precipitation.

- Centrifugation: Centrifuge the samples at 20,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[4]
- Supernatant Collection: Carefully transfer the supernatant to a new clean tube, being careful not to disturb the pellet.
- Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[3]
- Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex for 1 minute to ensure complete dissolution.[2]
- Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.
- Sample Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with MTBE

This protocol is suitable for a more comprehensive lipid extraction, which includes long-chain acylcarnitines like **stearoylcarnitine**.[\[5\]](#)

Materials and Reagents:

- Frozen tissue samples (-80°C)
- Methanol (ice-cold, LC-MS grade)
- Methyl-tert-butyl ether (MTBE, LC-MS grade)
- Water (LC-MS grade)
- Isotopically labeled internal standard (e.g., d3-**stearoylcarnitine**)
- Homogenizer
- Centrifuge (capable of 2,000 x g at 4°C)
- Nitrogen evaporator or vacuum concentrator

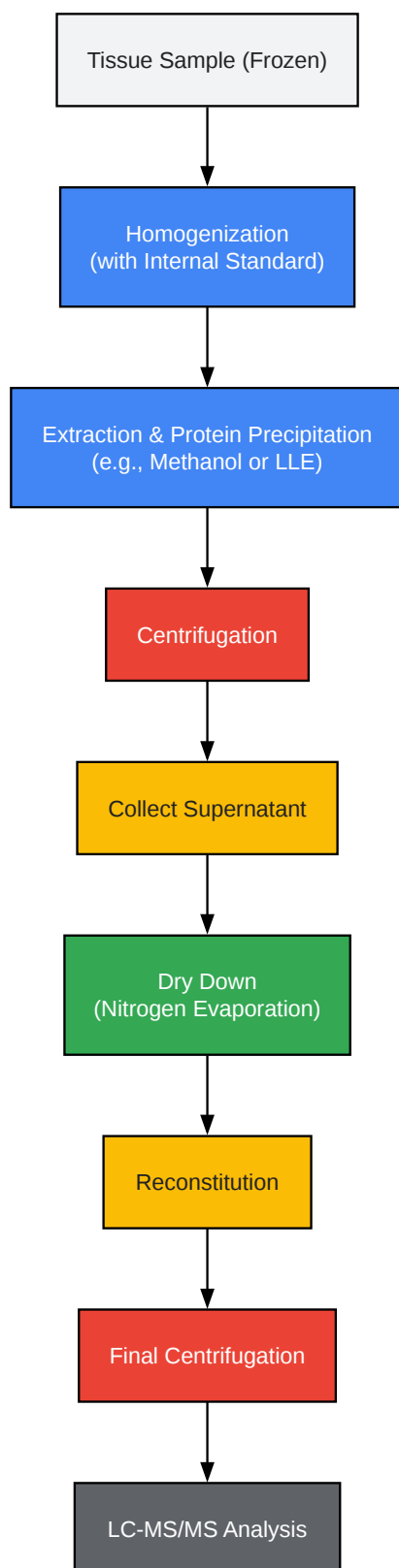
- Reconstitution solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)[5]

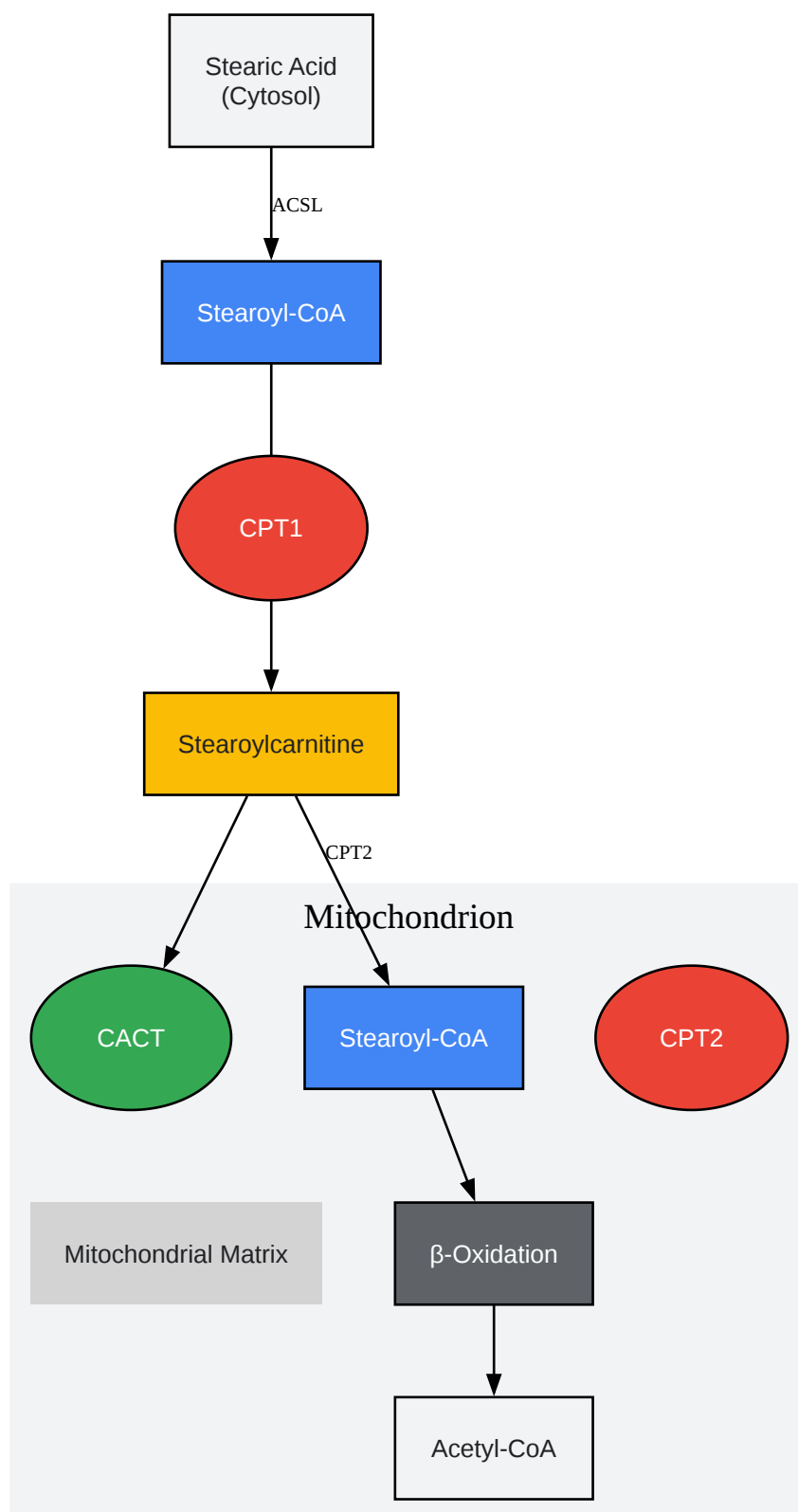
Procedure:

- Sample Preparation: Weigh approximately 20-30 mg of frozen tissue.
- Homogenization: Homogenize the tissue in 1 mL of ice-cold methanol containing the internal standard.[5]
- Phase Separation:
 - Add 3 mL of MTBE to the homogenate and vortex for 1 minute.[5]
 - Add 750 μ L of water and vortex for an additional 30 seconds.[5]
- Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.[5]
- Collection of Organic Layer: Carefully collect the upper organic layer (MTBE phase), which contains the lipids including **stearyl carnitine**, and transfer it to a new tube.[5]
- Drying: Dry the collected organic phase under a gentle stream of nitrogen at 40°C.[5]
- Reconstitution: Reconstitute the dried extract in 100 μ L of the reconstitution solvent.[5]
- Sample Analysis: The reconstituted sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow





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References

- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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